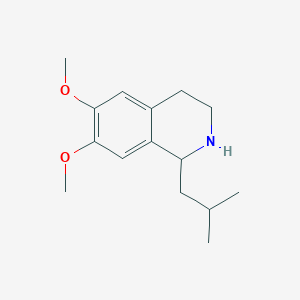
1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (IBTD) is a chemical compound that belongs to the class of tetrahydroisoquinolines (THIQs). THIQs have been extensively studied due to their potential therapeutic applications. IBTD has been found to possess various pharmacological properties, including antipsychotic, antidepressant, and anti-inflammatory activities. The purpose of
作用機序
The exact mechanism of action of 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been proposed that 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exerts its pharmacological effects by modulating various neurotransmitter systems, including dopamine, serotonin, and glutamate. 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to act as a partial agonist at dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors. 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the pathophysiology of various neurological disorders.
Biochemical and Physiological Effects:
1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to exert various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons. 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been found to reduce the levels of oxidative stress markers and inhibit the production of pro-inflammatory cytokines. Moreover, 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is relatively easy to synthesize and has been found to possess various pharmacological properties. 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to be well-tolerated in animal models. However, there are some limitations to using 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments. It has a relatively short half-life and is rapidly metabolized in the body. Moreover, the exact mechanism of action of 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood, which makes it challenging to design experiments to study its pharmacological effects.
将来の方向性
There are several future directions for research on 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One area of research is to investigate the potential therapeutic applications of 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in neurological and psychiatric disorders. Another area of research is to elucidate the exact mechanism of action of 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and to develop more potent and selective analogs. Moreover, it would be interesting to investigate the effects of 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in human clinical trials to determine its safety and efficacy.
合成法
1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be synthesized using a one-pot reaction of isobutylamine, dimethoxybenzaldehyde, and cyclohexanone in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds via a Mannich-type reaction, followed by a cyclization step. The yield of 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
科学的研究の応用
1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been the subject of numerous studies due to its potential therapeutic applications. It has been found to possess antipsychotic and antidepressant activities in animal models. 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to have neuroprotective effects against oxidative stress and glutamate-induced excitotoxicity.
特性
製品名 |
1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
|---|---|
分子式 |
C15H23NO2 |
分子量 |
249.35 g/mol |
IUPAC名 |
6,7-dimethoxy-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C15H23NO2/c1-10(2)7-13-12-9-15(18-4)14(17-3)8-11(12)5-6-16-13/h8-10,13,16H,5-7H2,1-4H3 |
InChIキー |
SETZAJBDVLCYRS-UHFFFAOYSA-N |
SMILES |
CC(C)CC1C2=CC(=C(C=C2CCN1)OC)OC |
正規SMILES |
CC(C)CC1C2=CC(=C(C=C2CCN1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3-Dimethyl-4-[(4-methylphenyl)carbonyl]piperazin-2-one](/img/structure/B256157.png)
![2-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethyl 2-isopropyl-5-methylphenyl ether](/img/structure/B256160.png)
![methyl 2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B256164.png)
![Isobutyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B256166.png)
![N-(2-isopropoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B256167.png)


![2-[(2-methylpropanoyl)amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256172.png)
![2-{[(3-butoxyphenyl)carbonyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B256174.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide](/img/structure/B256175.png)


![4-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine](/img/structure/B256178.png)
